REACTION_CXSMILES
|
N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].[Br:21][C:22]1[C:27]([CH3:28])=[CH:26][CH:25]=[CH:24][C:23]=1I.[O:30]1[CH2:34][CH2:33][CH:32]([OH:35])[CH2:31]1>[Cu]I.CCOC(C)=O>[Br:21][C:22]1[C:27]([CH3:28])=[CH:26][CH:25]=[CH:24][C:23]=1[O:35][CH:32]1[CH2:33][CH2:34][O:30][CH2:31]1 |f:1.2.3|
|
Name
|
|
Quantity
|
72.8 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
cesium carbonate
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1C)I
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)O
|
Name
|
copper(I) iodide
|
Quantity
|
38.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining residue was purified by flash chromatography (25% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC2COCC2)C=CC=C1C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |